

Application Notes and Protocols: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

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Compound of Interest

Compound Name: 4-Ethyl-5-fluoro-6-hydroxypyrimidine

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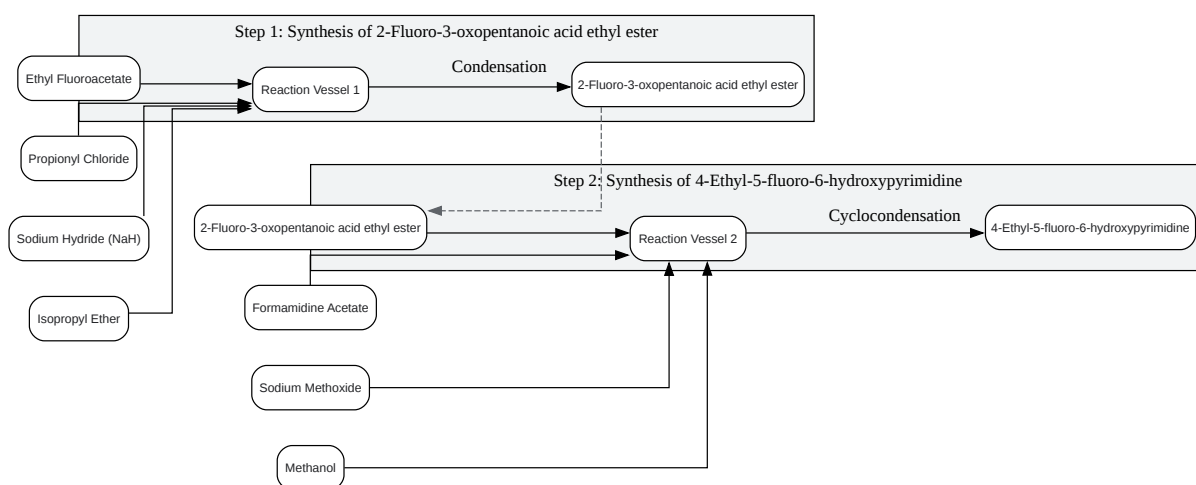
Abstract

These application notes provide a detailed protocol for the synthesis of **4-Ethyl-5-fluoro-6-hydroxypyrimidine**, a key intermediate in the production of the broad-spectrum antifungal agent voriconazole.^{[1][2]} The described method is a two-step process commencing with the synthesis of the intermediate, 2-fluoro-3-oxopentanoic acid ethyl ester, from ethyl fluoroacetate and propionyl chloride. This is followed by a cyclocondensation reaction with formamidine acetate to yield the final product.^{[1][2]} This process is designed to be efficient and suitable for industrial-scale production, utilizing readily available and cost-effective raw materials.^{[1][2]}

Introduction

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a crucial building block in the synthesis of voriconazole. Traditional synthetic routes have often been hampered by multiple steps, complex procedures, significant waste generation, and high costs, making them less viable for large-scale manufacturing.^{[1][2]} The protocol outlined below presents a streamlined and environmentally conscious approach to address these challenges, offering a concise and efficient synthesis.^{[1][2]}

Overall Reaction Scheme



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Figure 1: Overall two-step synthesis of **4-Ethyl-5-fluoro-6-hydroxypyrimidine**.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-oxopentanoic acid ethyl ester

This initial step involves a condensation reaction between ethyl fluoroacetate and propionyl chloride.^{[1][2]}

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Ethyl fluoroacetate	106.09	106 g	0.999
Propionyl chloride	92.52	95 g	1.027
Sodium hydride (60% dispersion in mineral oil)	24.00	~44 g	~1.1
Isopropyl ether	102.17	1.2 L	-

Procedure:

- Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.
- Add approximately 44 g of sodium hydride and stir the mixture at room temperature until evenly dispersed.
- Slowly add 106 g of ethyl fluoroacetate dropwise to the reaction flask over a period of 3 hours.
- Cool the reaction system to 0°C.
- Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.
- Continue stirring the reaction mixture at this temperature for about 12 hours to complete the reaction.^[2]

Step 2: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

The second step is a cyclocondensation reaction of the intermediate with formamidine acetate.^{[1][2]}

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Fluoro-3-oxopentanoic acid ethyl ester	162.15	52 g	0.321
Formamidine acetate	104.11	33.4 g	0.321
Sodium methoxide	54.02	35 g	0.648
Methanol	32.04	300 ml + 20 ml	-
Glacial acetic acid	60.05	15.4 g	0.256

Procedure:

- Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-necked flask and cool to 0°C.
- Add 35 g of sodium methoxide to the flask, stir until uniform, and maintain the temperature at 0-5°C.
- Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.
- Slowly add a solution of 52 g of 2-fluoro-3-oxopentanoic acid ethyl ester (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the internal temperature at 0-5°C.[\[2\]](#)
- Remove the ice bath and allow the mixture to slowly warm to room temperature.
- Continue to stir the reaction for 24 hours.
- Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5 and stir.[\[2\]](#)

Work-up and Purification:

- Remove the methanol under reduced pressure to obtain a pale solid mixture.
- Extract the solid mixture thoroughly with dichloromethane (5 x 100 ml).

- Combine the organic phases and remove the dichloromethane by distillation.
- Recrystallize the resulting solid from 100 ml of ethyl acetate to yield a faint yellow solid.[1]

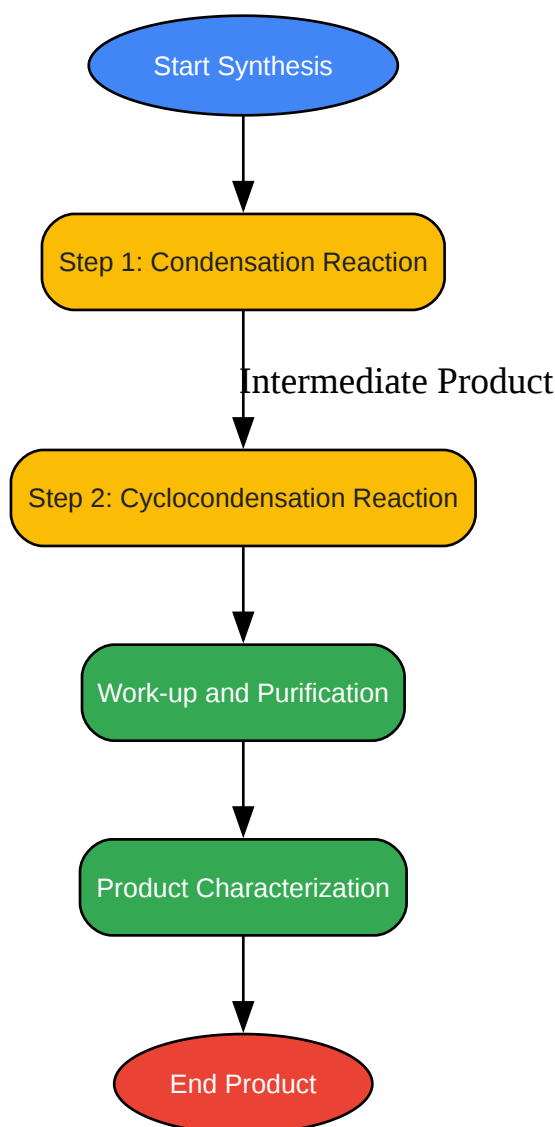
Results and Data

Product	Theoretical Yield (g)	Actual Yield (g)	Yield (%)
4-Ethyl-5-fluoro-6-hydroxypyrimidine	45.6	30.4	67

Characterization Data:

- Elemental Analysis (Calculated for C₆H₇FN₂O): C 50.70%, H 4.96%, F 13.37%, N 19.71%, O 11.26%
- Elemental Analysis (Found): C 50.60%, H 5.01%, F 13.30%, N 19.72%, O 11.37%[1]
- ¹H NMR (CDCl₃) δ (ppm): 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H)[1]
- Mass Spectrum (ESI): 143.06 (M+1)[1]

Logical Workflow Diagram



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Figure 2: Logical workflow for the synthesis of **4-Ethyl-5-fluoro-6-hydroxypyrimidine**.

Conclusion

The presented protocol offers a reproducible and efficient method for the synthesis of **4-Ethyl-5-fluoro-6-hydroxypyrimidine**. The two-step approach, coupled with a straightforward purification process, provides a high yield of the desired product. This methodology is particularly advantageous for its simplicity, use of less hazardous materials, and potential for scalability in an industrial setting. The provided characterization data confirms the identity and purity of the final compound.

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References

- 1. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 2. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
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